molecular formula C30H46O4 B14864467 22-Hydroxy-3-oxoolean-12-en-29-oic acid

22-Hydroxy-3-oxoolean-12-en-29-oic acid

Cat. No.: B14864467
M. Wt: 470.7 g/mol
InChI Key: RUJQEBHXYLCSKV-WXNQFKCXSA-N
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Description

22-Hydroxy-3-oxoolean-12-en-29-oic acid is a triterpenoid compound known for its significant role in various scientific research fields.

Preparation Methods

The synthesis of 22-Hydroxy-3-oxoolean-12-en-29-oic acid involves several steps, typically starting from oleanolic acid. The synthetic route includes oxidation, hydroxylation, and other chemical modifications to introduce the hydroxy and oxo groups at specific positions on the oleanane skeleton. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the desired modifications . Industrial production methods may involve large-scale extraction from natural sources, followed by purification and chemical modification to achieve high purity levels .

Chemical Reactions Analysis

22-Hydroxy-3-oxoolean-12-en-29-oic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized triterpenoids, while reduction can produce more hydroxylated derivatives .

Scientific Research Applications

22-Hydroxy-3-oxoolean-12-en-29-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 22-Hydroxy-3-oxoolean-12-en-29-oic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit matrix metalloproteinases (MMPs) and affect epithelial-mesenchymal transition (EMT)-related proteins. These interactions lead to the inhibition of cancer cell migration and invasion by reducing protein phosphorylation and altering the expression of key proteins involved in these processes .

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,4R,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,23+,26-,27+,28-,29+,30+/m0/s1

InChI Key

RUJQEBHXYLCSKV-WXNQFKCXSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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